Molecular Weight & Formula vs. Parent Scaffold
The target compound is definitively distinguished from the simpler 5-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 81237-69-6) by the addition of the N-cyclopropylmethyl group. This results in a significantly higher molecular weight (266.18 vs. 212.09 g/mol for the hydrochloride salt) and a different molecular formula (C13H16BrN vs. C9H10BrN·HCl), as confirmed by vendor analytical data [1]. This structural difference is critical for procurement, ensuring the correct, more elaborate intermediate is sourced.
266.18 g/mol
C13H16BrN
212.09 g/mol
C9H10BrN·HCl
(C4H7 – HCl)
| Evidence Dimension | Molecular Identity (Molecular Weight & Formula) |
|---|---|
| Target Compound Data | 266.18 g/mol; C13H16BrN |
| Comparator Or Baseline | 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: 212.09 g/mol; C9H10BrN·HCl |
| Quantified Difference | A mass difference of 54.09 g/mol, consistent with the addition of a cyclopropylmethyl group (C4H7) and loss of HCl. |
| Conditions | Vendor-supplied analytical characterization (NMR, HPLC, GC) ; chemical database specifications [1]. |
Why This Matters
This confirms the identity of the exact N-substituted analog needed for advanced SAR studies, preventing erroneous procurement of the less elaborate, commercially widespread 5-bromo-THIQ parent scaffold.
- [1] ChemicalBook. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 81237-69-6). Retrieved from https://www.chemicalbook.cn/CASEN_81237-69-6.htm View Source
